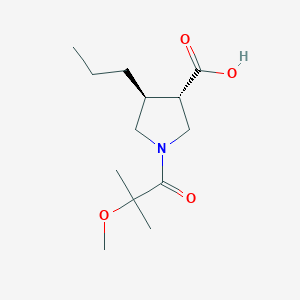![molecular formula C20H26N2O2 B5684381 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5684381.png)
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol, also known as DMP 323, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 has been shown to inhibit the reuptake of serotonin and norepinephrine, which increases their availability in the synaptic cleft. This increased availability may lead to the activation of downstream signaling pathways that are involved in regulating mood and pain perception.
Biochemical and Physiological Effects:
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 has been shown to have several biochemical and physiological effects in animal studies. In addition to increasing serotonin and norepinephrine levels, 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in promoting neuronal survival and plasticity. Additionally, 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 has been shown to decrease the expression of pro-inflammatory cytokines, which are molecules that are involved in the immune response and have been implicated in the development of depression and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 in lab experiments is that it has been shown to have a relatively low toxicity profile in animal studies. Additionally, 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 has been shown to have a long half-life, which may allow for less frequent dosing in therapeutic applications. However, one limitation of using 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323. One possible direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapeutic agents. Additionally, future studies could investigate the efficacy of 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 in human clinical trials for various conditions, such as depression and chronic pain. Finally, future research could investigate the potential for 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 to be used in combination with other therapeutic agents to enhance its efficacy.
Synthesemethoden
The synthesis of 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 is a multi-step process that involves the reaction of 2-methoxyphenol with 2,3-dimethylphenylpiperazine in the presence of a base catalyst. The resulting intermediate is then reacted with formaldehyde and another base catalyst to form the final product. The purity and yield of the final product can be improved through various purification techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 has been studied for its potential use as a therapeutic agent for various conditions, including depression, anxiety, and chronic pain. In animal studies, 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 has been shown to increase serotonin and norepinephrine levels in the brain, which are neurotransmitters that play a role in regulating mood and pain perception. Additionally, 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 has been shown to have anxiolytic and analgesic effects in animal models.
Eigenschaften
IUPAC Name |
5-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-5-4-6-18(16(15)2)22-11-9-21(10-12-22)14-17-7-8-20(24-3)19(23)13-17/h4-8,13,23H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNYNYXFGZURTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5684306.png)

![4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid](/img/structure/B5684330.png)
![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5684348.png)
![2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5684356.png)
![N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684359.png)
![2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5684372.png)
![2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B5684373.png)

![7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684391.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5684404.png)
![2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-N-methyl-2-phenylacetamide](/img/structure/B5684413.png)
![5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5684419.png)